2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid
Description
2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid is a synthetic compound featuring a cyclopentane backbone substituted with a carboxylic acid group and an ethylamino-piperazine moiety bearing a 3-trifluoromethylphenyl group.
Properties
CAS No. |
82608-10-4 |
|---|---|
Molecular Formula |
C19H26F3N3O2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H26F3N3O2/c20-19(21,22)14-3-1-4-15(13-14)25-11-9-24(10-12-25)8-7-23-17-6-2-5-16(17)18(26)27/h1,3-4,13,16-17,23H,2,5-12H2,(H,26,27) |
InChI Key |
RUUNBZUOZLMYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)NCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific conditions to introduce the trifluoromethyl group into the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The following areas highlight its pharmacological relevance:
- CNS Disorders : The piperazine derivative is explored for its effects on the central nervous system, particularly in treating anxiety and depression. Its ability to modulate neurotransmitter systems makes it a candidate for further research in neuropharmacology.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols can be applied to assess the efficacy of this compound against tumor cells, focusing on cell growth inhibition rates.
Synthetic Chemistry
The synthesis of this compound has been documented, showcasing methods that yield high purity and efficiency. The synthetic routes typically involve:
- Piperazine Functionalization : Modifying piperazine derivatives to introduce the trifluoromethylphenyl group.
- Cyclopentanecarboxylic Acid Derivatives : Utilizing cyclopentanecarboxylic acid as a scaffold for further functionalization.
Case Studies
Therapeutic Potential
The diverse applications of this compound extend into therapeutic realms, particularly in:
- Metabolic Disorders : Similar compounds have shown effectiveness in managing metabolic syndrome, indicating potential for this compound in treating conditions like obesity and type 2 diabetes.
- Neurological Conditions : Ongoing research aims to elucidate its role in treating cognitive impairments and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its binding affinity and activity at target sites. The piperazine ring may interact with various receptors or enzymes, modulating their function and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules based on functional groups, physicochemical properties, and reported applications. Below is a detailed analysis supported by evidence:
Structural Analogues with Piperazine Moieties
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0) :
This compound shares the piperazine core but replaces the cyclopentane-carboxylic acid with an acetic acid group and incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group enhances solubility in organic solvents, making it suitable for peptide synthesis, whereas the trifluoromethylphenyl group in the target compound likely improves membrane permeability .- Compounds from European Patent EP 4 374 877 A2: Derivatives such as (2S)-2-[2-[2,3-difluoro-4-[[...]-phenoxy]ethylamino]butanedioic acid feature extended aromatic systems and spirocyclic diazaspiro structures. These molecules exhibit higher molecular weights (>600 g/mol) compared to the target compound (~400–450 g/mol estimated) and are designed for targeted kinase inhibition, as indicated by their trifluoromethylpyrimidine substituents .
Cyclopropane- and Cyclopentane-Carboxylic Acid Derivatives
- 1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid (Cyclanilide): Used as a plant growth regulator, cyclanilide replaces the piperazine-ethylamino group with a dichlorophenyl-cyclopropane scaffold. The absence of a trifluoromethyl group in cyclanilide reduces its metabolic stability but improves water solubility, highlighting a trade-off in agrochemical design .
Propiconazole and Etaconazole :
These triazole-containing fungicides share a dioxolane ring system but lack the piperazine-carboxylic acid framework. Their mechanism involves cytochrome P450 inhibition, whereas the target compound’s piperazine and trifluoromethyl groups suggest divergent biological targets, such as neurotransmitter receptors .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-[4-(Fmoc)piperazin-1-yl]acetic Acid | Cyclanilide |
|---|---|---|---|
| Molecular Weight | ~400–450 (estimated) | 384.39 | 284.1 |
| Key Functional Groups | Trifluoromethylphenyl, piperazine | Fmoc, piperazine | Dichlorophenyl, cyclopropane |
| Solubility | Low (lipophilic) | Moderate (polar Fmoc group) | High (carboxylic acid) |
| Reported Use | Research compound (hypothetical) | Peptide synthesis | Plant growth regulator |
Biological Activity
2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid, identified by its CAS number 82608-10-4, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The compound's chemical structure is characterized by a cyclopentanecarboxylic acid core with a piperazine moiety and a trifluoromethylphenyl group. Below are its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H26F3N3O2 |
| Molecular Weight | 385.43 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 522.7 °C at 760 mmHg |
| Flash Point | 269.9 °C |
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes within the body. Preliminary studies suggest that it may function as an antagonist or modulator in certain signaling pathways, particularly those involving neurotransmitter receptors such as serotonin and dopamine.
Antitumor Activity
Recent research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, studies on related piperazine derivatives have shown effectiveness against various cancer cell lines, including gastrointestinal stromal tumors (GISTs). The compound's ability to inhibit c-KIT kinase, which is often mutated in GISTs, suggests potential therapeutic applications in oncology .
Neuropharmacological Effects
The piperazine scaffold has been recognized for its neuropharmacological properties. Compounds derived from this structure have been found to exhibit anxiolytic and antidepressant effects in animal models. The specific interactions of this compound with serotonin and dopamine receptors warrant further investigation to elucidate its potential as a psychotropic agent .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of various piperazine derivatives in inhibiting tumor growth in xenograft models of GISTs. The results indicated that compounds similar to 2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid displayed significant tumor reduction compared to controls, highlighting their potential as targeted therapies .
- Neurotransmitter Modulation : In vitro assays demonstrated that derivatives of this compound could modulate serotonin receptor activity, leading to alterations in neuronal firing rates. These findings suggest possible applications in treating mood disorders .
Research Findings
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the piperazine ring can significantly influence biological activity. For example, the introduction of trifluoromethyl groups enhances lipophilicity and receptor binding affinity .
- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for similar compounds, including good oral bioavailability and metabolic stability, which are crucial for therapeutic efficacy .
Q & A
Q. Methodological Insight :
- Use X-ray crystallography or NMR to confirm spatial arrangement and intramolecular interactions.
- Compare with analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) to infer electronic effects of substituents .
What synthetic strategies are commonly employed for this compound, and how can reaction efficiency be improved?
Basic Research Question
Standard routes involve:
Piperazine alkylation : Coupling 3-trifluoromethylphenylpiperazine with ethylenediamine derivatives.
Cyclopentane functionalization : Introducing the carboxylic acid group via hydrolysis of nitrile intermediates.
Q. Methodological Insight :
- Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to minimize side products.
- Apply quantum chemical calculations (e.g., density functional theory) to predict transition states and select optimal catalysts .
How can computational tools guide the optimization of synthetic pathways and reaction scalability?
Advanced Research Question
Steps :
Reaction Path Search : Use quantum chemistry software (e.g., Gaussian, ORCA) to model intermediates and energy barriers.
Machine Learning : Train models on existing reaction data to predict yields under varied conditions.
Scale-up Simulations : Employ process control software (e.g., Aspen Plus) to simulate industrial-scale reactors and identify bottlenecks .
Q. Example Workflow :
| Step | Tool | Output |
|---|---|---|
| Pathway Modeling | Gaussian | Energy profiles for alkylation steps |
| Condition Optimization | Python/Scikit-learn | Predicted optimal temperature: 80°C |
| Scalability Analysis | Aspen Plus | Recommended batch reactor design |
How should researchers address contradictions in spectroscopic data (e.g., NMR, MS) during structural validation?
Advanced Research Question
Resolution Strategies :
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, COSY) with high-resolution mass spectrometry (HRMS) to resolve ambiguous peaks.
- Impurity Profiling : Use HPLC-MS/MS to detect trace byproducts (e.g., diastereomers or oxidation derivatives) that may skew data .
Case Study :
A discrepancy in signals might arise from rotational isomers. Variable-temperature NMR can confirm dynamic equilibrium .
What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and mechanism of action?
Advanced Research Question
In Vitro :
- CYP450 Inhibition Assays : Assess metabolic stability using human liver microsomes.
- Membrane Permeability : Utilize Caco-2 cell monolayers to predict intestinal absorption.
Q. In Vivo :
- Rodent Models : Conduct dose-response studies to determine bioavailability and tissue distribution.
- Receptor Binding Assays : Screen for activity at serotonin or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .
Q. Data Integration :
| Assay | Model | Key Metric |
|---|---|---|
| Metabolic Stability | Human Liver Microsomes | t = 45 min |
| Blood-Brain Barrier Penetration | MDCK-MDR1 Cells | P = 12 × 10 cm/s |
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Advanced Research Question
Approach :
Analog Synthesis : Modify the cyclopentane ring (e.g., introduce methyl groups) or replace the trifluoromethyl group with Cl/CFO.
High-Throughput Screening : Test derivatives against a panel of receptors (e.g., GPCRs, kinases) to identify selectivity patterns.
Molecular Dynamics : Simulate ligand-receptor binding to prioritize analogs with reduced off-target interactions .
Q. Example SAR Table :
| Derivative | R-Group | IC (Target A) | IC (Target B) |
|---|---|---|---|
| Parent | -CF | 50 nM | 1200 nM |
| Analog 1 | -Cl | 200 nM | 800 nM |
| Analog 2 | -CFO | 80 nM | 3000 nM |
What analytical techniques are critical for assessing purity and stability under storage conditions?
Basic Research Question
Q. Key Metrics :
- Acceptable purity: ≥98% (HPLC area normalization).
- Degradation products: ≤0.5% under ICH Q1A(R2) guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
